Prolintane

Catalog No.
S589162
CAS No.
493-92-5
M.F
C15H23N
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prolintane

CAS Number

493-92-5

Product Name

Prolintane

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidine

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3

InChI Key

OJCPSBCUMRIPFL-UHFFFAOYSA-N

SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2

Synonyms

1-[1-(Phenylmethyl)butyl]pyrrolidine; 1-(1-Benzylbutyl)pyrrolidine; 1-(α-Propylphenethyl)pyrrolidine;1-Phenyl-2-pyrrolidinylpentane; Phenylpyrrolidinopentane; Prolintan;

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2

The exact mass of the compound Prolintane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Prolintane (CAS 493-92-5), chemically identified as 1-(1-phenylpentan-2-yl)pyrrolidine, is a highly stable, non-ketonic phenylalkylpyrrolidine that functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. Unlike its widely studied synthetic cathinone analogs, prolintane lacks a beta-ketone group, conferring distinct physicochemical stability and altered metabolic pathways [2]. For industrial and academic buyers, prolintane serves as a critical, long-acting reference standard and pharmacological probe for monoamine transporter research, offering low-nanomolar DAT and NET affinity without the rapid aqueous degradation typical of beta-ketonic stimulants [1].

Substituting prolintane with its direct ketone analogs (such as α-PVP or pyrovalerone) or ester-based NDRIs (like methylphenidate) fundamentally compromises experimental reproducibility and formulation stability [1]. Cathinone analogs undergo rapid spontaneous degradation and dimerization in aqueous media and biological buffers, leading to shifting active concentrations during prolonged assays [2]. Furthermore, the presence of the beta-ketone in generic substitutes introduces rapid in vivo metabolic reduction to beta-hydroxy derivatives, severely complicating pharmacokinetic modeling [1]. Procurement of exact prolintane is necessary when stable, sustained NDRI activity and precise, non-degrading baseline measurements are required.

Superior Hydrolytic Stability in Aqueous Media vs. Cathinone Analogs

Prolintane lacks the beta-ketone moiety found in synthetic cathinones like α-PVP [1]. Beta-keto amphetamines are notoriously unstable in basic or physiological aqueous solutions, undergoing rapid degradation and pyrazine formation [2]. Prolintane's stable alkylamine backbone ensures near complete recovery in aqueous buffers over extended incubation periods, whereas α-PVP and related cathinones show significant time-dependent concentration loss [1].

Evidence DimensionAqueous stability (physiological pH)
Target Compound DataStable alkylamine backbone resists hydrolysis and dimerization
Comparator Or Baselineα-PVP / Cathinones (Rapid degradation and dimerization in aqueous media)
Quantified DifferenceElimination of beta-ketone-driven degradation pathways
ConditionsPhysiological buffer solutions (pH 7.4) over extended incubation

Ensures precise dosing and reproducible concentration curves in long-term in vitro cell assays without the need for continuous standard recalibration.

Extended Elimination Half-Life for Sustained In Vivo Modeling

The structural absence of the beta-ketone group in prolintane directly alters its metabolic clearance rate compared to its cathinone counterparts [1]. Pharmacokinetic studies demonstrate that prolintane has an extended elimination half-life of approximately 9.4 to 11.8 hours [2]. In stark contrast, its exact beta-ketone analog, α-PVP, is rapidly metabolized with a half-life of only ~2.1 hours [3].

Evidence DimensionElimination half-life (t1/2)
Target Compound Data9.4 - 11.8 hours
Comparator Or Baselineα-PVP (~2.1 hours)
Quantified Difference~4.5-fold to 5.6-fold increase in half-life
ConditionsIn vivo pharmacokinetic profiling

Makes prolintane the superior choice for procurement when designing long-acting NDRI formulations or modeling sustained dopaminergic/noradrenergic receptor occupancy.

Potent Low-Nanomolar DAT/NET Inhibition Comparable to Methylphenidate

Prolintane functions as a highly potent inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET) [1]. Assays in transfected HEK293 cells confirm that prolintane achieves low-nanomolar binding affinities for these transporters, matching the potency of the benchmark NDRI methylphenidate [1]. However, unlike methylphenidate, prolintane does not contain an ester linkage, rendering it structurally immune to carboxylesterase-mediated hydrolysis [2].

Evidence DimensionDAT/NET binding affinity and enzymatic stability
Target Compound DataLow-nanomolar affinity; immune to esterase hydrolysis
Comparator Or BaselineMethylphenidate (Low-nanomolar affinity; susceptible to carboxylesterase cleavage)
Quantified DifferenceEquivalent potency with absolute resistance to esterase degradation
ConditionsRadiotracer flux assays in HEK293 cells / enzymatic exposure

Provides a highly stable, non-hydrolyzable reference standard for monoamine transporter mapping and competitive binding assays.

Long-Term Monoamine Transporter (DAT/NET) In Vitro Assays

Because of its resistance to aqueous degradation compared to cathinones, prolintane is the ideal stable reference standard for multi-day cell culture assays evaluating NDRI activity [1]. Its stable alkylamine structure ensures that concentration remains constant, preventing the data drift commonly seen when using α-PVP or pyrovalerone.

Pharmacokinetic Baseline Modeling for Alkylamines

Prolintane is highly utilized as an internal standard or baseline comparator in LC-MS/MS studies mapping the metabolic pathways of pyrrolidine-based stimulants [2]. Its lack of a beta-ketone allows researchers to specifically isolate non-ketonic metabolic routes, providing a clean baseline against which to measure the rapid reduction pathways of cathinone analogs.

Development of Sustained-Release CNS Therapeutics

Due to its extended 9.4–11.8 hour half-life, prolintane serves as a superior structural template for designing long-acting, non-ester-based neurotherapeutics compared to short-lived analogs like α-PVP [3]. This makes it a critical precursor and model compound for R&D pipelines focused on sustained dopaminergic and noradrenergic receptor occupancy.

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

217.183049738 g/mol

Monoisotopic Mass

217.183049738 g/mol

Boiling Point

153 °C

Heavy Atom Count

16

UNII

EM4YZW677H

Related CAS

1211-28-5 (hydrochloride)

MeSH Pharmacological Classification

Central Nervous System Stimulants

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX14 - Prolintane

Other CAS

493-92-5

Wikipedia

Prolintane

Use Classification

Pharmaceuticals

Dates

Last modified: 04-14-2024

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